3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione

Description

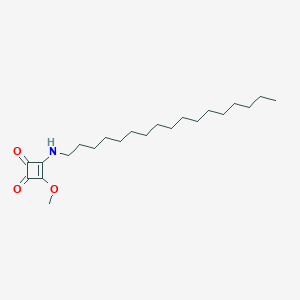

3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is a squaramide derivative characterized by a cyclobutenedione core substituted with a methoxy group and a heptadecylamino chain. Squaramides are known for their hydrogen-bonding capabilities, conformational rigidity, and applications in medicinal chemistry, including anticancer, antimicrobial, and receptor-targeting activities .

Properties

Molecular Formula |

C22H39NO3 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

3-(heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C22H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)21(25)22(19)26-2/h23H,3-18H2,1-2H3 |

InChI Key |

RVQHZYFZABAPLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCNC1=C(C(=O)C1=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves the following steps:

Formation of the Cyclobutene Dione Core: The cyclobutene dione core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Attachment of the Heptadecylamino Group: The heptadecylamino group can be attached through an amination reaction, where a heptadecylamine reacts with the cyclobutene dione core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclobutene derivatives.

Scientific Research Applications

3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

- Crystallinity: Methoxy-substituted squaramides often form stable monoclinic or triclinic crystals, while ethoxy analogs may exhibit different packing modes due to increased steric bulk .

- Solubility: The heptadecyl chain reduces water solubility, necessitating prodrug strategies or nanoformulation. Shorter-chain analogs (e.g., butyl, benzyl) are more amenable to aqueous solutions .

- Stability : Cyclobutenedione cores are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments .

Structure-Activity Relationships (SAR)

- Lipophilicity and Bioavailability : Longer alkyl chains improve logP values but require balancing with solubility enhancers (e.g., PEGylation) .

- Electron-Withdrawing Groups : Substituents like sulfonyl (e.g., 3-(isopropylsulfonyl)phenyl) increase electrophilicity, enhancing reactivity with biological nucleophiles .

- Hydrogen Bonding : Squaramides’ planar structure and hydrogen-bond acceptor capacity are critical for target engagement, as seen in CXCR2 antagonists .

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is . The compound features a cyclobutene core with a methoxy group and a long-chain heptadecyl amino substituent. This structural configuration is significant as it can influence the compound's solubility, membrane permeability, and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutene derivatives in anticancer research. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. A study indicated that cyclobutene derivatives could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death mechanisms .

Antimicrobial Activity

The antimicrobial properties of cyclobutene derivatives have also been explored. Research has demonstrated that certain derivatives exhibit significant activity against a range of bacterial strains. The long-chain alkyl groups, such as heptadecyl in this compound, may enhance membrane disruption properties leading to increased antimicrobial efficacy .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Cyclobutene derivatives have been investigated for their ability to inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes including cancer progression and inflammation. The unique structure of this compound may provide a scaffold for developing potent enzyme inhibitors .

Case Study 1: Anticancer Efficacy

In a recent experimental study, analogs of this compound were tested against several cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that the compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.